[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride
Overview
Description
2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride, also known as 2,5-dimethoxyphenethylamine hydrochloride, is a synthetic organic compound belonging to the phenethylamine family. It has a wide range of applications in scientific research and has been studied extensively in both in vitro and in vivo models. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.
Scientific Research Applications
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Polyelectrolytes in Environmental, Agricultural, and Medical Applications : Polyelectrolytes, which are macromolecules containing ionizable or ionic groups, have attracted significant interest due to their varied behaviors across different pH ranges, ionic strengths, and concentrations. They have applications in agriculture, environmental science, and medicine .
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Nanomaterials and Nanoparticles in Engineering Applications : Nanomaterials and nanoparticles have practical research applications in various engineering goals like photocatalytic applications, micro- and optoelectronics, photovoltaic and electrochemical use in solar cells and energy storage devices, and applications in biomedicine .
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Siderophores in Pest Control, Disease Treatment, and Pollution Remediation : Siderophores have wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-3-4-9(2)10(7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHYMNZTWOMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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